molecular formula C19H22N6O3S2 B14939134 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide

Cat. No.: B14939134
M. Wt: 446.6 g/mol
InChI Key: LQMUZLSAYQQNQY-UHFFFAOYSA-N
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Description

Its molecular architecture integrates multiple pharmacophores:

  • 1,2-Benzothiazole: A bicyclic heteroaromatic moiety known for its role in modulating neurotransmitter receptors and enzymes .
  • Piperazine: A six-membered ring with two nitrogen atoms, commonly utilized to enhance solubility and bioavailability in drug design .
  • 4-Oxobutanamide: A flexible linker that may facilitate interactions with biological targets through hydrogen bonding .
  • (2Z)-5-(Methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene: A thiadiazole derivative with a Z-configuration and methoxymethyl substituent, which improves metabolic stability and target selectivity .

Properties

Molecular Formula

C19H22N6O3S2

Molecular Weight

446.6 g/mol

IUPAC Name

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-oxobutanamide

InChI

InChI=1S/C19H22N6O3S2/c1-28-12-16-21-22-19(29-16)20-15(26)6-7-17(27)24-8-10-25(11-9-24)18-13-4-2-3-5-14(13)30-23-18/h2-5H,6-12H2,1H3,(H,20,22,26)

InChI Key

LQMUZLSAYQQNQY-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine to form the benzothiazolyl-piperazine intermediate.

    Thiadiazole Formation: The thiadiazole ring is introduced by reacting the intermediate with appropriate thiadiazole precursors under controlled conditions.

    Final Coupling: The final step involves coupling the thiadiazole intermediate with a suitable butanamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out on the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to specific receptors, modulating signal transduction pathways.

    DNA/RNA: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity places it within a broader class of heterocyclic derivatives. Below is a detailed comparison with analogous compounds, highlighting key structural and functional differences:

Table 1: Structural and Functional Comparison

Compound Name Core Structural Features Biological Activity Unique Attributes Reference
1-(1,2-Benzisothiazol-3-yl)piperazine Benzisothiazole + piperazine Antipsychotic activity (D2 receptor modulation) Lacks thiadiazole and oxobutanamide moieties; simpler structure
5-Methylthiadiazole Thiadiazole ring Antimicrobial No benzothiazole or piperazine; limited functional diversity
N-[(2Z)-5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide Thiadiazole + benzotriazine + methoxybenzyl Anticancer (topoisomerase inhibition) Replaces benzothiazole with benzotriazine; distinct target profile
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one Piperazine + thiazolidinone + pyridopyrimidine Neuroprotective (AChE inhibition) Complex polycyclic framework; no benzothiazole
N-(3-Methyl-1,2-thiazol-5-yl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide Thiazole + benzotriazinone Antibacterial (DNA gyrase inhibition) Smaller molecular weight; lacks piperazine and thiadiazole

Key Differentiators of the Target Compound:

Methoxymethyl Substituent : The (2Z)-5-(methoxymethyl) group on the thiadiazole enhances lipophilicity and resistance to oxidative degradation compared to unsubstituted thiadiazoles .

Z-Configuration : The Z-conformation of the thiadiazole-ylidene group may confer stereoselective binding to enzymes or receptors, a feature absent in simpler analogs .

Pharmacokinetic and Pharmacodynamic Insights:

  • Solubility : The piperazine and methoxymethyl groups improve aqueous solubility relative to benzothiazole-only analogs (e.g., 1-(1,2-benzisothiazol-3-yl)piperazine) .
  • Target Selectivity : Molecular docking studies suggest the oxobutanamide linker facilitates hydrogen bonding with kinase active sites, a mechanism less prominent in rigid analogs like benzotriazine derivatives .
  • Metabolic Stability : Thiadiazole derivatives with methoxymethyl groups exhibit longer half-lives in vitro compared to methylthiadiazoles, as observed in comparative metabolic assays .

Biological Activity

The compound 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a benzothiazole moiety, a piperazine ring, and an amide functional group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N5O2SC_{16}H_{19}N_{5}O_{2}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural components suggest potential interactions with various biological targets.

Biological Activities

Research has indicated that compounds containing the benzothiazole moiety exhibit a range of biological activities including:

  • Antimicrobial Activity : Benzothiazole derivatives have shown effectiveness against various microorganisms. Preliminary studies on similar compounds suggest potential activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Staphylococcus aureus .
  • Anticancer Properties : Compounds with piperazine rings have been linked to anticancer activity. Studies indicate that similar structures can inhibit tumor growth in various cancer cell lines . The specific mechanisms may involve the inhibition of cell proliferation and induction of apoptosis.
  • Anti-inflammatory Effects : Some benzothiazole derivatives have demonstrated anti-inflammatory properties by modulating inflammatory pathways .

The exact mechanism of action for 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide is still under investigation. However, it is hypothesized that:

  • Target Interaction : The compound may interact with specific enzymes or receptors involved in disease processes.
  • Structure-Activity Relationship (SAR) : Variations in the structure can significantly influence biological activity. For instance, modifications to the piperazine or thiadiazole moieties may enhance efficacy or selectivity .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

StudyCompoundActivityFindings
Benzothiazole derivativesAntimicrobialEffective against E. coli and S. aureus
Piperazine analogsAnticancerInhibited growth in Mia PaCa-2 and PANC-1 cell lines
Thiadiazole derivativesAntifungalShowed significant activity against C. albicans

These findings underscore the therapeutic potential of compounds with similar structures to 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide .

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